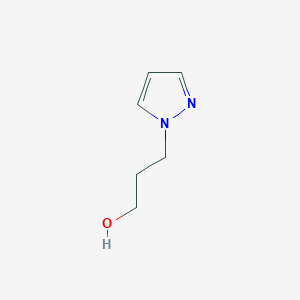

3-(1H-pyrazol-1-yl)propan-1-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-pyrazol-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c9-6-2-5-8-4-1-3-7-8/h1,3-4,9H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKIEDXXIYUBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589841 | |

| Record name | 3-(1H-Pyrazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180741-37-1 | |

| Record name | 3-(1H-Pyrazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-Pyrazol-1-yl)-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide on the Structural Properties of 3-(1H-pyrazol-1-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural properties of 3-(1H-pyrazol-1-yl)propan-1-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and computational predictions to offer a robust profile. The guide covers fundamental molecular properties, proposed experimental protocols for its synthesis and characterization, and representative structural data. Visualizations of key workflows are provided to aid in experimental design and conceptual understanding.

Core Molecular Properties

3-(1H-pyrazol-1-yl)propan-1-ol is a bifunctional molecule featuring a nitrogen-rich pyrazole ring linked to a flexible propanol chain. This combination of a polar, aromatic heterocycle and a hydrophilic alcohol functional group dictates its chemical reactivity and potential for forming hydrogen bonds, making it a valuable building block in various synthetic applications.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O | Calculated |

| Molecular Weight | 126.16 g/mol | Calculated |

| IUPAC Name | 3-(1H-pyrazol-1-yl)propan-1-ol | IUPAC Nomenclature |

| CAS Number | Not directly available; related compounds exist | - |

| Predicted XlogP | -0.5 to 0.5 (estimated) | Computational |

| Hydrogen Bond Donors | 1 (hydroxyl group) | Calculated |

| Hydrogen Bond Acceptors | 2 (pyrazole nitrogens, hydroxyl oxygen) | Calculated |

Synthesis and Characterization Workflow

The synthesis of 3-(1H-pyrazol-1-yl)propan-1-ol can be approached through several established methods for N-alkylation of pyrazoles. A common and effective strategy involves the reaction of pyrazole with a suitable three-carbon electrophile. The subsequent characterization relies on standard spectroscopic techniques to confirm the structure and purity of the final product.

Caption: Workflow for the synthesis and characterization of 3-(1H-pyrazol-1-yl)propan-1-ol.

Experimental Protocols

Synthesis of 3-(1H-pyrazol-1-yl)propan-1-ol

This protocol is based on the N-alkylation of pyrazole with 3-chloropropan-1-ol.

Materials:

-

Pyrazole

-

3-Chloropropan-1-ol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Add 3-chloropropan-1-ol (1.1 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 3-(1H-pyrazol-1-yl)propan-1-ol.

NMR Spectroscopy

Instrumentation:

-

400 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Predicted ¹H NMR Data (in CDCl₃):

-

Pyrazole Ring Protons:

-

δ ≈ 7.5 ppm (d, 1H, H-5)

-

δ ≈ 7.4 ppm (d, 1H, H-3)

-

δ ≈ 6.2 ppm (t, 1H, H-4)

-

-

Propanol Chain Protons:

-

δ ≈ 4.2 ppm (t, 2H, N-CH₂)

-

δ ≈ 3.6 ppm (t, 2H, CH₂-OH)

-

δ ≈ 2.1 ppm (quintet, 2H, -CH₂-CH₂-CH₂-)

-

δ ≈ 2.0-3.0 ppm (br s, 1H, -OH)

-

Predicted ¹³C NMR Data (in CDCl₃):

-

Pyrazole Ring Carbons:

-

δ ≈ 139 ppm (C-3)

-

δ ≈ 129 ppm (C-5)

-

δ ≈ 105 ppm (C-4)

-

-

Propanol Chain Carbons:

-

δ ≈ 60 ppm (CH₂-OH)

-

δ ≈ 50 ppm (N-CH₂)

-

δ ≈ 33 ppm (-CH₂-CH₂-CH₂-)

-

Mass Spectrometry

Instrumentation:

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

Expected Results:

-

The primary ion observed in positive ion mode would be the protonated molecule [M+H]⁺.

-

Predicted [M+H]⁺: m/z = 127.0866

-

Key fragmentation patterns would likely involve the loss of water (-18 Da) from the propanol side chain or cleavage of the propanol chain. The base peak for 1-propanol is often m/z 31, corresponding to [CH₂OH]⁺.[1][2]

Structural Geometry

While a crystal structure for 3-(1H-pyrazol-1-yl)propan-1-ol is not publicly available, representative bond lengths and angles can be inferred from similar N-substituted pyrazole structures characterized by X-ray crystallography. The pyrazole ring is planar, and the propanol chain adopts a flexible conformation.

| Parameter | Atom Pair/Triplet | Representative Value |

| Bond Lengths (Å) | ||

| N1-N2 | ~1.34 Å | |

| N2-C3 | ~1.33 Å | |

| C3-C4 | ~1.38 Å | |

| C4-C5 | ~1.36 Å | |

| C5-N1 | ~1.35 Å | |

| N1-C(propanol) | ~1.47 Å | |

| C-C (propanol) | ~1.52-1.54 Å | |

| C-O (propanol) | ~1.43 Å | |

| Bond Angles (°) | ||

| C5-N1-N2 | ~112° | |

| N1-N2-C3 | ~105° | |

| N2-C3-C4 | ~111° | |

| C3-C4-C5 | ~106° | |

| C4-C5-N1 | ~106° | |

| N2-N1-C(propanol) | ~125° | |

| C-C-C (propanol) | ~112° | |

| C-C-O (propanol) | ~110° |

Note: These values are estimations based on related crystal structures and may vary.

Potential Applications and Logical Relationships

The structural features of 3-(1H-pyrazol-1-yl)propan-1-ol suggest its utility as a versatile intermediate. The pyrazole moiety is a well-known pharmacophore found in various bioactive molecules, while the primary alcohol provides a convenient handle for further functionalization.

Caption: Logical relationships of the core structure to its potential applications.

Conclusion

3-(1H-pyrazol-1-yl)propan-1-ol is a compound with significant potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its structural properties, methods for its preparation and analysis, and a framework for its potential applications. The provided protocols and data, while based on sound chemical principles and analogous systems, should be optimized and validated experimentally for specific research and development needs.

References

3-(1H-pyrazol-1-yl)propan-1-ol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrazol-1-yl)propan-1-ol is a heterocyclic compound featuring a pyrazole ring linked to a propanol moiety. The pyrazole scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, recognized for its diverse roles in medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthesis protocol, and an exploration of the potential biological significance of 3-(1H-pyrazol-1-yl)propan-1-ol, aiming to facilitate its application in research and drug discovery.

Chemical and Physical Properties

While specific experimental data for 3-(1H-pyrazol-1-yl)propan-1-ol is not extensively reported in the literature, the following table summarizes its basic identifiers and predicted properties based on its structure and data from similar compounds.

| Property | Value | Source |

| IUPAC Name | 3-(1H-pyrazol-1-yl)propan-1-ol | N/A |

| CAS Number | 180741-37-1 | [3] |

| Molecular Formula | C₆H₁₀N₂O | [3] |

| Molecular Weight | 126.16 g/mol | [3] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from related compounds[4] |

| Boiling Point | Not reported | N/A |

| Melting Point | Not reported | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from the presence of a hydroxyl group |

Spectral Data

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrazole ring and the propanol chain.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.5 | d | H-5 of pyrazole |

| ~7.4 | d | H-3 of pyrazole |

| ~6.2 | t | H-4 of pyrazole |

| ~4.2 | t | N-CH₂ (methylene adjacent to pyrazole) |

| ~3.6 | t | CH₂-OH (methylene adjacent to hydroxyl) |

| ~2.1 | p | CH₂ (central methylene of propanol) |

| Variable | br s | OH |

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~139 | C-3 of pyrazole |

| ~129 | C-5 of pyrazole |

| ~105 | C-4 of pyrazole |

| ~60 | CH₂-OH |

| ~50 | N-CH₂ |

| ~33 | Central CH₂ of propanol |

Expected IR Spectral Data

The infrared spectrum will be characterized by the vibrational frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch (alcohol) |

| 3150-3100 | C-H stretch (aromatic - pyrazole) |

| 2960-2850 | C-H stretch (aliphatic - propanol) |

| 1550-1450 | C=N and C=C stretch (pyrazole ring) |

| 1150-1050 | C-O stretch (primary alcohol) |

Experimental Protocols

Proposed Synthesis of 3-(1H-pyrazol-1-yl)propan-1-ol

A plausible and efficient method for the synthesis of 3-(1H-pyrazol-1-yl)propan-1-ol is the N-alkylation of pyrazole with 3-chloro-1-propanol. This reaction is analogous to the synthesis of related N-substituted pyrazole derivatives.[5][6]

Reaction:

1H-pyrazole + 3-chloro-1-propanol → 3-(1H-pyrazol-1-yl)propan-1-ol + HCl

Materials:

-

1H-pyrazole

-

3-chloro-1-propanol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1H-pyrazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 3-chloro-1-propanol (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 3-(1H-pyrazol-1-yl)propan-1-ol.

Biological Activity and Drug Development Potential

While direct biological studies on 3-(1H-pyrazol-1-yl)propan-1-ol are limited, the pyrazole nucleus is a well-established pharmacophore with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][7]

A recent study highlighted the neuroprotective potential of a series of N-propananilide derivatives bearing a 3-(1H-pyrazol-1-yl) moiety.[5][6] These compounds were evaluated for their ability to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a model relevant to Parkinson's disease.[6] The study found that these pyrazole derivatives exhibited neuroprotective effects, suggesting that the 3-(1H-pyrazol-1-yl)propyl scaffold could be a valuable starting point for the development of new therapeutic agents for neurodegenerative diseases.[6]

Given that 3-(1H-pyrazol-1-yl)propan-1-ol can serve as a key intermediate for the synthesis of such derivatives, it holds significant potential for medicinal chemistry and drug development programs targeting neurological disorders.[4][8]

Visualizations

Caption: Proposed synthetic workflow for 3-(1H-pyrazol-1-yl)propan-1-ol.

Caption: Logical relationship of 3-(1H-pyrazol-1-yl)propan-1-ol in drug discovery.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemuniverse.com [chemuniverse.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. turkjps.org [turkjps.org]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

3-(1H-pyrazol-1-yl)propan-1-ol CAS number lookup

An In-depth Technical Guide to 3-(1H-pyrazol-1-yl)propan-1-ol

This technical guide provides a comprehensive overview of 3-(1H-pyrazol-1-yl)propan-1-ol, a heterocyclic compound featuring a pyrazole ring linked to a propanol chain. This molecule serves as a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering insights into its properties, synthesis, and potential applications.

Core Compound Identification

The compound of focus is 3-(1H-pyrazol-1-yl)propan-1-ol. Its fundamental chemical identifiers are summarized in the table below.

| Property | Value | Source |

| CAS Number | 180741-37-1 | [1][2] |

| Molecular Formula | C₆H₁₀N₂O | [1] |

| Molecular Weight | 126.16 g/mol | [1] |

| MDL Number | MFCD03727229 | [1] |

| EC Number | 800-592-8 | [2] |

Synthesis and Experimental Protocols

The synthesis of 3-(1H-pyrazol-1-yl)propan-1-ol can be achieved through the N-alkylation of pyrazole. This is a common and effective method for creating N-substituted pyrazole derivatives. A plausible synthetic route involves the reaction of pyrazole with a suitable 3-carbon alkylating agent bearing a hydroxyl group or a protected hydroxyl group.

Proposed Synthesis Protocol: N-Alkylation of Pyrazole

This protocol is based on general methods for the alkylation of pyrazoles, similar to the synthesis described for related compounds like 3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol.[3]

Reaction:

-

Pyrazole + 3-Chloropropan-1-ol → 3-(1H-pyrazol-1-yl)propan-1-ol + HCl

Materials and Reagents:

-

1H-Pyrazole

-

3-Chloropropan-1-ol

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) as a base[3]

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

-

Deionized water

-

Ethyl acetate

-

Brine solution (saturated NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1H-pyrazole (1.0 eq) in acetonitrile, add a base such as potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes to form the pyrazolate anion.

-

Add 3-chloropropan-1-ol (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-85 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

-

Filter the solid residue (inorganic salts) and wash with a small amount of acetonitrile.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield pure 3-(1H-pyrazol-1-yl)propan-1-ol.

-

Characterize the final product using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry to confirm its structure and purity.

References

An In-Depth Technical Guide to 3-(1H-pyrazol-1-yl)propan-1-ol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 3-(1H-pyrazol-1-yl)propan-1-ol. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates information from closely related pyrazole derivatives to offer insights into its characteristics and potential as a scaffold in drug discovery.

Chemical Properties and Structure

3-(1H-pyrazol-1-yl)propan-1-ol belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. The molecule consists of a pyrazole ring linked to a propan-1-ol chain via a nitrogen atom.

Table 1: Chemical and Physical Properties of 3-(1H-pyrazol-1-yl)propan-1-ol and Related Compounds

| Property | Value for 3-(1H-pyrazol-1-yl)propan-1-ol (Predicted/Calculated) | Reference Compound and Value |

| IUPAC Name | 3-(1H-pyrazol-1-yl)propan-1-ol | - |

| CAS Number | 180741-37-1[1] | - |

| Molecular Formula | C₆H₁₀N₂O | 3-(1H-pyrazol-1-yl)propanamide: C₆H₉N₃O[2] |

| Molecular Weight | 126.16 g/mol | 3-(1H-pyrazol-1-yl)propanamide: 139.16 g/mol [2] |

| Appearance | Likely a liquid or low-melting solid | 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one: Yellow crystals[3][4] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | General solubility of similar organic compounds. |

Synthesis and Spectroscopic Analysis

Proposed Experimental Protocol for Synthesis

A likely synthetic pathway involves the N-alkylation of pyrazole with 3-chloropropan-1-ol or 3-bromopropan-1-ol in the presence of a base.

Reaction Scheme:

Caption: Proposed synthesis of 3-(1H-pyrazol-1-yl)propan-1-ol.

Methodology:

-

To a solution of 1H-pyrazole in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate or sodium hydride portion-wise at room temperature.

-

Stir the mixture for a short period to allow for the deprotonation of the pyrazole.

-

Add 3-chloropropan-1-ol (or 3-bromopropan-1-ol) dropwise to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-(1H-pyrazol-1-yl)propan-1-ol.

Predicted Spectroscopic Data

While experimental spectra for 3-(1H-pyrazol-1-yl)propan-1-ol are not available, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 3-(1H-pyrazol-1-yl)propan-1-ol

| Technique | Predicted Key Signals | Reference Data from Similar Compounds |

| ¹H NMR | Signals for the three protons on the pyrazole ring (around 6.0-7.5 ppm). Triplets for the two methylene groups of the propanol chain. A broad singlet for the hydroxyl proton. | For N-propananilide derivatives of pyrazole, CH₂ signals appear as triplets. Pyrazole protons (Py-H) are observed in the 6.1-7.6 ppm region.[5][6] |

| ¹³C NMR | Three distinct signals for the pyrazole carbons. Three signals for the carbons of the propanol chain. | In 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, pyrazole carbons appear around 106-140 ppm.[3] |

| IR (Infrared) | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch). C-H stretching vibrations around 2850-3000 cm⁻¹. C=N and C=C stretching of the pyrazole ring around 1500-1600 cm⁻¹. C-O stretching around 1050-1150 cm⁻¹.[7] | For propan-1-ol, a broad O-H stretch is observed in the 3200-3600 cm⁻¹ region.[7] In pyrazole derivatives, C=N and C=C stretches are seen in the 1570-1615 cm⁻¹ range.[3] |

| Mass Spec. | A molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns showing the loss of water and cleavage of the propanol chain. | The mass spectrum of propan-1-ol shows a base peak at m/z 31.[8] |

Potential Biological Activities and Applications in Drug Development

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities.[7] Consequently, 3-(1H-pyrazol-1-yl)propan-1-ol is a promising candidate for investigation in various therapeutic areas.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[9][10][11][12][13]

Table 3: Cytotoxicity of Structurally Related Pyrazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | [10] |

| Pyrazole-fused Curcumin Analogue (7d) | MDA-MB-231 | 2.43 | [13] |

| Pyrazole-fused Curcumin Analogue (7h) | MDA-MB-231 | 3.51 | [13] |

| Pyrazole-fused Curcumin Analogue (10c) | MDA-MB-231 | 2.87 | [13] |

Mechanism of Action: The anticancer activity of pyrazole derivatives is often attributed to the induction of apoptosis and cell cycle arrest. Some pyrazoles have been shown to increase the levels of reactive oxygen species (ROS) and activate caspases, key mediators of apoptosis.

Caption: General pathway of pyrazole-induced apoptosis.

Anti-inflammatory Activity

The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. Various synthetic pyrazole derivatives have been shown to possess significant anti-inflammatory properties.

Experimental Protocol for Anti-inflammatory Screening (Carrageenan-Induced Paw Edema):

-

Animals: Wistar albino rats are typically used.

-

Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin or diclofenac sodium), and test groups receiving different doses of the pyrazole compound.

-

Procedure:

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The test compound, standard drug, or vehicle (for the control group) is administered orally or intraperitoneally.

-

After a set time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is given in the right hind paw of each rat to induce inflammation.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity

Pyrazole derivatives have been reported to exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[14][15][16]

Table 4: Antimicrobial Activity of Representative Pyrazole Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Pyrazole-Pyrazolone Hybrids | Aspergillus fumigatus | 3.75 | [16] |

| Pyrazole-Pyrazolone Hybrids | Aspergillus niger | 3.75 | [16] |

Experimental Protocol for Antimicrobial Screening (Broth Microdilution Method):

-

Microorganisms: A panel of clinically relevant bacterial and fungal strains is used.

-

Media: Appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) are used.

-

Procedure:

-

A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.

-

A standardized inoculum of the microorganism is added to each well.

-

Positive (microorganism and media) and negative (media only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

-

Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion and Future Directions

3-(1H-pyrazol-1-yl)propan-1-ol is a structurally interesting molecule that holds promise as a building block for the development of novel therapeutic agents. The pyrazole core is a privileged scaffold in medicinal chemistry, and the propanol side chain offers a site for further functionalization to modulate physicochemical properties and biological activity.

Future research should focus on:

-

Developing and optimizing a robust synthetic protocol for 3-(1H-pyrazol-1-yl)propan-1-ol.

-

Thoroughly characterizing the compound using modern spectroscopic techniques.

-

Systematically evaluating its biological activities through in vitro and in vivo screening in the areas of oncology, inflammation, and infectious diseases.

-

Investigating the structure-activity relationships of derivatives of 3-(1H-pyrazol-1-yl)propan-1-ol to identify lead compounds with enhanced potency and selectivity.

This technical guide, by consolidating and extrapolating from existing knowledge on pyrazole chemistry and pharmacology, aims to provide a valuable resource for researchers embarking on the exploration of 3-(1H-pyrazol-1-yl)propan-1-ol and its potential contributions to drug discovery and development.

References

- 1. Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(1H-pyrazol-1-yl)propanamide | C6H9N3O | CID 14088731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 7. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journal.waocp.org [journal.waocp.org]

- 11. researchgate.net [researchgate.net]

- 12. banglajol.info [banglajol.info]

- 13. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial Activity Estimation of New Pyrazole Compounds | Iraqi Journal of Bioscience and Biomedical [ijbbuon.edu.iq]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

3-(1H-pyrazol-1-yl)propan-1-ol molecular weight and formula

This document provides a comprehensive overview of the chemical properties and synthetic approaches for 3-(1H-pyrazol-1-yl)propan-1-ol, a pyrazole derivative of interest to researchers in medicinal chemistry and drug development.

Chemical Properties

3-(1H-pyrazol-1-yl)propan-1-ol is a heterocyclic compound featuring a pyrazole ring linked to a propanol side-chain. This structure serves as a versatile building block in the synthesis of more complex molecules with potential pharmacological activities.

Table 1: Physicochemical Properties of 3-(1H-pyrazol-1-yl)propan-1-ol

| Property | Value | Reference |

| Molecular Formula | C6H10N2O | [1] |

| Molecular Weight | 126.16 g/mol | [1] |

| CAS Number | 180741-37-1 | [1] |

Experimental Protocols

2.1. General Synthesis of N-Substituted Pyrazole Derivatives

A common method for the synthesis of N-substituted pyrazole compounds involves the nucleophilic substitution reaction between pyrazole and a suitable alkylating agent. For the synthesis of 3-(1H-pyrazol-1-yl)propan-1-ol, a potential route would involve the reaction of pyrazole with a 3-halopropan-1-ol (e.g., 3-chloropropan-1-ol or 3-bromopropan-1-ol) in the presence of a base.

Materials:

-

Pyrazole

-

3-Chloropropan-1-ol (or 3-Bromopropan-1-ol)

-

Potassium Carbonate (K2CO3) or other suitable base

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of pyrazole in dimethylformamide (DMF), add an equimolar amount of a suitable base, such as potassium carbonate (K2CO3).

-

Stir the mixture at room temperature for a designated period to allow for the formation of the pyrazolate anion.

-

Add an equimolar amount of 3-halopropan-1-ol to the reaction mixture.

-

Heat the reaction mixture under reflux and monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Extract the residue with a suitable organic solvent, such as ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure 3-(1H-pyrazol-1-yl)propan-1-ol.

2.2. General Purification of Pyrazole Compounds

A general method for the purification of pyrazole derivatives involves the formation of an acid addition salt, followed by crystallization.[2]

Procedure:

-

Dissolve the crude pyrazole compound in a suitable organic solvent or water.

-

Add at least an equimolar amount of an inorganic mineral acid (e.g., HCl) or an organic acid to the solution.

-

The corresponding acid addition salt will precipitate out of the solution.

-

Separate the crystallized acid addition salt by filtration.

-

The purified pyrazole can be regenerated by neutralizing the acid addition salt with a base.

Conceptual Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a pyrazole derivative, adaptable for 3-(1H-pyrazol-1-yl)propan-1-ol.

References

Spectroscopic Profile of 3-(1H-pyrazol-1-yl)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(1H-pyrazol-1-yl)propan-1-ol. Due to the limited availability of direct experimental spectra in published literature, this document presents a predictive spectroscopic profile based on established principles of NMR, IR, and mass spectrometry, and by referencing data from structurally analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for 3-(1H-pyrazol-1-yl)propan-1-ol.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~7.5 | d | 1H | ~1.5 | H-5 (Pyrazole) |

| ~7.4 | d | 1H | ~2.0 | H-3 (Pyrazole) |

| ~6.2 | t | 1H | ~2.0 | H-4 (Pyrazole) |

| ~4.2 | t | 2H | ~7.0 | N-CH₂- |

| ~3.6 | t | 2H | ~6.0 | -CH₂-OH |

| ~2.1 | quintet | 2H | ~6.5 | -CH₂-CH₂-CH₂- |

| ~1.8 (broad) | s | 1H | - | -OH |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~139 | C-3 (Pyrazole) |

| ~129 | C-5 (Pyrazole) |

| ~105 | C-4 (Pyrazole) |

| ~60 | -CH₂-OH |

| ~50 | N-CH₂- |

| ~33 | -CH₂-CH₂-CH₂- |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| 3400-3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3150-3100 | Medium | C-H Stretch | Aromatic (Pyrazole) |

| 2950-2850 | Medium-Strong | C-H Stretch | Aliphatic (Propyl) |

| ~1550 | Medium | C=N Stretch | Pyrazole |

| ~1480 | Medium | C=C Stretch | Pyrazole |

| 1050-1150 | Strong | C-O Stretch | Primary Alcohol |

Table 4: Predicted Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

| m/z | Predicted Identity of Fragment |

| 126 | [M]⁺ (Molecular Ion) |

| 95 | [M - CH₂OH]⁺ |

| 81 | [C₄H₅N₂]⁺ (Pyrazole ring with ethyl fragment) |

| 68 | [C₃H₄N₂]⁺ (Pyrazole radical cation) |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ |

| 31 | [CH₂OH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 3-(1H-pyrazol-1-yl)propan-1-ol.

Synthesis of 3-(1H-pyrazol-1-yl)propan-1-ol

A plausible two-step synthesis involves the Michael addition of pyrazole to an α,β-unsaturated aldehyde, such as acrolein, followed by the reduction of the resulting aldehyde.

Step 1: Synthesis of 3-(1H-pyrazol-1-yl)propanal

-

To a solution of pyrazole (1 eq.) in a suitable solvent such as acetonitrile, add a catalytic amount of a mild base (e.g., triethylamine).

-

Cool the mixture to 0 °C in an ice bath.

-

Add acrolein (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(1H-pyrazol-1-yl)propanal.

Step 2: Reduction to 3-(1H-pyrazol-1-yl)propan-1-ol

-

Dissolve the 3-(1H-pyrazol-1-yl)propanal (1 eq.) in a suitable solvent like methanol or ethanol.

-

Cool the solution to 0 °C.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.

-

Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[1]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum, noting the molecular ion peak and the major fragmentation patterns.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like 3-(1H-pyrazol-1-yl)propan-1-ol.

References

Reactivity of the Hydroxyl Group in 3-(1H-pyrazol-1-yl)propan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the hydroxyl group in 3-(1H-pyrazol-1-yl)propan-1-ol. This bifunctional molecule, containing both a nucleophilic pyrazole ring and a primary alcohol, is a versatile building block in medicinal chemistry and materials science. Understanding the selective transformation of its hydroxyl group is crucial for the synthesis of advanced intermediates and active pharmaceutical ingredients. This document details key reactions such as oxidation, esterification, and etherification, providing generalized experimental protocols and expected outcomes based on established organic chemistry principles and data from analogous structures. The stability of the pyrazole moiety under various reaction conditions is also discussed to guide the strategic design of synthetic routes.

Introduction

3-(1H-pyrazol-1-yl)propan-1-ol is a valuable synthetic intermediate due to the presence of two key functional groups: a 1-substituted pyrazole and a primary alcohol. The pyrazole ring is a common scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological activities.[1][2][3] The terminal hydroxyl group offers a reactive handle for a variety of chemical transformations, allowing for molecular elaboration and the introduction of diverse functionalities. This guide focuses on the chemical behavior of the hydroxyl group, providing insights into its reactivity and selectivity in common organic transformations.

Core Reactivity of the Hydroxyl Group

The primary hydroxyl group in 3-(1H-pyrazol-1-yl)propan-1-ol displays typical reactivity for a primary alcohol. It can be oxidized to an aldehyde or a carboxylic acid, esterified with carboxylic acids or their derivatives, and converted into an ether. A key consideration in all transformations is the potential for side reactions involving the pyrazole ring, particularly the N2 nitrogen, which is nucleophilic. However, the pyrazole ring is generally stable to many oxidative and reductive conditions.[4]

Oxidation

The oxidation of the primary alcohol in 3-(1H-pyrazol-1-yl)propan-1-ol can yield either the corresponding aldehyde, 3-(1H-pyrazol-1-yl)propanal, or the carboxylic acid, 3-(1H-pyrazol-1-yl)propanoic acid, depending on the chosen oxidant and reaction conditions.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage.

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by quenching with a hindered base like triethylamine. It is known for its high yields and compatibility with a wide range of functional groups.

-

Pyridinium Chlorochromate (PCC): PCC is a selective oxidant that converts primary alcohols to aldehydes in anhydrous solvents like dichloromethane (DCM).

-

TEMPO-Catalyzed Oxidation: Using a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant such as sodium hypochlorite (bleach) offers a greener alternative for aldehyde synthesis.

Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid.

-

Jones Oxidation: This classic method employs chromium trioxide (CrO₃) in a mixture of sulfuric acid and acetone. It is a robust and high-yielding reaction for this transformation.

-

Electrooxidation: Studies on analogous compounds like 1-(2-hydroxyethyl)pyrazole have shown that electrooxidation on a NiO(OH) electrode in an aqueous alkaline solution can produce the corresponding carboxylic acid in high yields (around 80%).[5] This method presents a potentially clean and efficient route.

Table 1: Summary of Oxidation Reactions

| Product | Reagents and Conditions | Typical Yield | Reference / Analogy |

| 3-(1H-pyrazol-1-yl)propanal | (COCl)₂, DMSO, Et₃N, DCM, -78 °C to rt | 85-95% | General Swern oxidation protocols |

| 3-(1H-pyrazol-1-yl)propanal | PCC, Celite, DCM, rt | 80-90% | General PCC oxidation protocols |

| 3-(1H-pyrazol-1-yl)propanal | TEMPO (cat.), NaOCl, NaHCO₃, KBr, DCM/H₂O, 0 °C to rt | 80-95% | General TEMPO oxidation protocols |

| 3-(1H-pyrazol-1-yl)propanoic acid | CrO₃, H₂SO₄, Acetone, 0 °C to rt | 70-90% | General Jones oxidation protocols |

| 3-(1H-pyrazol-1-yl)propanoic acid | NiO(OH) electrode, aqueous alkali, electrolysis | ~80% | Analogy to oxidation of 1-(2-hydroxyethyl)pyrazole[5] |

Esterification

The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid or its activated derivatives.

-

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄) and heat. This is an equilibrium process, and the use of excess carboxylic acid or removal of water can drive the reaction to completion.

-

Steglich Esterification: This method is suitable for milder conditions, using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Acylation with Acyl Halides or Anhydrides: Reaction with a more reactive acyl chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) is a highly efficient method for ester formation.

Table 2: Summary of Esterification Reactions

| Product | Reagents and Conditions | Typical Yield | Reference / Analogy |

| 3-(1H-pyrazol-1-yl)propyl acetate | Acetic acid, cat. H₂SO₄, reflux | 60-80% | General Fischer esterification protocols |

| 3-(1H-pyrazol-1-yl)propyl benzoate | Benzoic acid, DCC, DMAP, DCM, rt | 85-95% | General Steglich esterification protocols |

| 3-(1H-pyrazol-1-yl)propyl acetate | Acetic anhydride, pyridine, rt | >90% | Standard acylation procedures |

Etherification

The synthesis of ethers from 3-(1H-pyrazol-1-yl)propan-1-ol can be achieved through several standard methods.

-

Williamson Ether Synthesis: This involves the deprotonation of the alcohol with a strong base (e.g., NaH) to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide. This method is generally efficient for primary and methyl halides.

-

Mitsunobu Reaction: This reaction allows for the formation of ethers under mild conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the achiral substrate .

Table 3: Summary of Etherification Reactions

| Product | Reagents and Conditions | Typical Yield | Reference / Analogy |

| 1-(3-methoxypropyl)-1H-pyrazole | 1. NaH, THF, 0 °C to rt; 2. CH₃I | 70-90% | General Williamson ether synthesis protocols |

| 1-(3-benzyloxypropyl)-1H-pyrazole | 1. NaH, THF, 0 °C to rt; 2. Benzyl bromide | 70-90% | General Williamson ether synthesis protocols |

| 1-(3-phenoxypropyl)-1H-pyrazole | Phenol, PPh₃, DEAD, THF, 0 °C to rt | 60-80% | General Mitsunobu reaction protocols |

Experimental Protocols (Generalized)

The following are generalized protocols and should be adapted and optimized for specific substrates and scales.

Oxidation to 3-(1H-pyrazol-1-yl)propanoic acid (Jones Oxidation)

-

Dissolve 3-(1H-pyrazol-1-yl)propan-1-ol (1.0 eq) in acetone in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

-

Prepare Jones reagent by dissolving CrO₃ in a mixture of concentrated H₂SO₄ and water.

-

Slowly add the Jones reagent dropwise to the stirred alcohol solution, maintaining the temperature below 20 °C.

-

After the addition is complete, stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding isopropanol until the orange color disappears.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by crystallization or chromatography.

Esterification to 3-(1H-pyrazol-1-yl)propyl acetate (Acylation)

-

Dissolve 3-(1H-pyrazol-1-yl)propan-1-ol (1.0 eq) in pyridine or DCM with triethylamine (1.5 eq) in a flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product, which can be purified by column chromatography.

Etherification to 1-(3-methoxypropyl)-1H-pyrazole (Williamson Synthesis)

-

To a stirred suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 3-(1H-pyrazol-1-yl)propan-1-ol (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the mixture with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Signaling Pathways and Logical Relationships

The derivatization of the hydroxyl group of 3-(1H-pyrazol-1-yl)propan-1-ol is a key step in the synthesis of various compounds with potential biological activity. The following diagram illustrates the logical workflow from the starting material to different classes of derivatives.

Caption: Synthetic pathways from 3-(1H-pyrazol-1-yl)propan-1-ol.

The derivatized products can be further utilized in drug discovery programs. For instance, the carboxylic acid derivative can be coupled with amines to form amides, a common functional group in pharmaceuticals. The aldehyde can undergo reductive amination or be used in olefination reactions. Esters and ethers can modify the pharmacokinetic properties of a parent molecule, such as lipophilicity and metabolic stability.

Caption: Role of derivatization in drug development.

Conclusion

The hydroxyl group of 3-(1H-pyrazol-1-yl)propan-1-ol is a versatile functional handle that can be selectively transformed into a variety of other functional groups using standard organic synthesis methodologies. The choice of reagents and reaction conditions allows for the controlled oxidation to either an aldehyde or a carboxylic acid, efficient esterification, and reliable ether formation. The pyrazole ring is generally robust under these conditions, making this molecule an excellent scaffold for the development of new chemical entities in the pharmaceutical and materials science fields. This guide provides a foundational understanding and practical starting points for researchers looking to utilize 3-(1H-pyrazol-1-yl)propan-1-ol in their synthetic endeavors. Further optimization of the presented generalized protocols will be necessary for specific applications.

References

The Emerging Role of 3-(1H-Pyrazol-1-yl)propan-1-ol and its Derivatives as a Versatile Linker in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics with enhanced efficacy and specificity has led medicinal chemists to explore innovative molecular scaffolds that can serve as versatile linkers in the design of complex drug molecules. Among these, the 3-(1H-pyrazol-1-yl)propyl moiety, particularly with a terminal alcohol functional group as in 3-(1H-pyrazol-1-yl)propan-1-ol, is gaining recognition for its favorable physicochemical properties and synthetic tractability. This technical guide provides a comprehensive overview of this linker's core attributes, its applications in medicinal chemistry, and detailed experimental protocols for its synthesis and incorporation into drug candidates. While direct literature on 3-(1H-pyrazol-1-yl)propan-1-ol as a linker is emerging, this guide draws upon data from its closely related and more extensively studied derivatives, such as the corresponding propanamides, to illustrate the potential of this linker scaffold.

Core Concepts: The Pyrazole Moiety in Drug Design

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a prominent pharmacophore in numerous FDA-approved drugs.[1][2] Its inclusion in molecular design is often motivated by its ability to:

-

Serve as a bioisostere: The pyrazole ring can mimic a phenyl ring or other aromatic systems, often leading to improved potency and better physicochemical properties like solubility and lipophilicity.[1]

-

Engage in hydrogen bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.

-

Provide metabolic stability: The pyrazole ring is generally resistant to metabolic degradation, which can enhance the pharmacokinetic profile of a drug candidate.

-

Offer synthetic versatility: The pyrazole ring can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's properties.[3]

The 3-(1H-pyrazol-1-yl)propyl scaffold combines these advantages with a flexible three-carbon chain, making it an attractive linker for connecting different molecular fragments, such as in Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), or other targeted therapies.[4][5] The terminal hydroxyl group of 3-(1H-pyrazol-1-yl)propan-1-ol provides a convenient handle for further chemical modification and conjugation.

Physicochemical and Structural Properties

| Property | Value (Predicted/Inferred) | Significance in Drug Design |

| Molecular Formula | C₆H₁₀N₂O | Provides a relatively small and lightweight linker, contributing minimally to the overall molecular weight of the final conjugate. |

| Molecular Weight | 126.16 g/mol | Low molecular weight is advantageous for maintaining drug-like properties (e.g., Lipinski's Rule of Five). |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | The moderate TPSA suggests a balance between solubility and cell permeability. |

| logP (Octanol-Water Partition Coefficient) | 0.5 (Predicted) | Indicates a degree of hydrophilicity, which can be beneficial for aqueous solubility and reducing non-specific binding. |

| Hydrogen Bond Donors | 1 (the -OH group) | Can participate in hydrogen bonding interactions with the target protein or improve solubility. |

| Hydrogen Bond Acceptors | 2 (the pyrazole nitrogens) | The pyrazole ring can form key interactions within the binding pocket of a target protein. |

| Rotatable Bonds | 3 | Offers conformational flexibility, which can be crucial for achieving the optimal orientation of the linked molecular fragments for biological activity. |

Table 1: Physicochemical Properties of the 3-(1H-Pyrazol-1-yl)propan-1-ol Linker.

Applications in Medicinal Chemistry: Insights from Analogs

The utility of the 3-(1H-pyrazol-1-yl)propyl scaffold as a linker is best illustrated through studies on its derivatives, particularly the corresponding amides. For instance, a series of 3-(1H-pyrazol-1-yl)-N-propananilide derivatives have been synthesized and evaluated for their neuroprotective potential.[2] While not strictly a linker application in the context of bi-functional molecules, this work provides valuable insights into the synthesis and biological relevance of this scaffold.

Neuroprotective Agents

In a study investigating neuroprotective agents against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, several N-substituted propanamides containing the 3-(1H-pyrazol-1-yl)propyl core were synthesized.[2] The general structure involves the pyrazole-propanol backbone connected to a substituted aniline via an amide bond. This research highlights the synthetic accessibility of this scaffold and its compatibility with diverse functionalities.

Quantitative Data from Neuroprotection Studies

While the primary focus of the study was on neuroprotective activity, the synthetic yields and melting points of these compounds provide a useful reference for researchers working with this scaffold.

| Compound ID | R-group (on anilide) | Yield (%) | Melting Point (°C) |

| 1 | 2-chlorophenyl | 30 | 102 |

| 2 | 3-chlorophenyl | 72 | 76 |

| 3 | 4-chlorophenyl | 59 | 151 |

| 4 | 2-methoxyphenyl | 62 | 88 |

| 5 | 3-methoxyphenyl | 66 | 96 |

Table 2: Synthetic Data for 3-(1H-Pyrazol-1-yl)-N-propananilide Derivatives. [2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the 3-(1H-pyrazol-1-yl)propyl scaffold and its derivatives, based on established literature procedures.

Synthesis of 3-(1H-Pyrazol-1-yl)propanal

The aldehyde precursor is a key intermediate for the synthesis of the target alcohol linker.

-

Reaction: Michael addition of pyrazole to acrolein.

-

Reagents:

-

Pyrazole

-

Acrolein

-

-

Procedure:

-

Dissolve pyrazole in a suitable solvent (e.g., acetonitrile).

-

Cool the solution in an ice bath.

-

Add acrolein dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(1H-pyrazol-1-yl)propanal.[6]

-

Synthesis of 3-(1H-Pyrazol-1-yl)propan-1-ol

-

Reaction: Reduction of 3-(1H-pyrazol-1-yl)propanal.

-

Reagents:

-

3-(1H-Pyrazol-1-yl)propanal

-

Sodium borohydride (NaBH₄)

-

Methanol

-

-

Procedure:

-

Dissolve 3-(1H-pyrazol-1-yl)propanal in methanol and cool the solution in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(1H-pyrazol-1-yl)propan-1-ol.

-

Synthesis of 3-(1H-Pyrazol-1-yl)-N-propananilide Derivatives

This protocol describes the amidation of the corresponding carboxylic acid, which can be obtained by oxidation of 3-(1H-pyrazol-1-yl)propan-1-ol.

-

Step 1: Oxidation to 3-(1H-Pyrazol-1-yl)propanoic acid (Not detailed in provided search results, but a standard procedure using, for example, Jones oxidation).

-

Step 2: Amide Coupling

-

Reagents:

-

3-(1H-Pyrazol-1-yl)propanoic acid

-

Substituted aniline

-

A coupling agent (e.g., EDC/HOBt or HATU)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

-

-

Procedure:

-

Dissolve 3-(1H-pyrazol-1-yl)propanoic acid in the anhydrous solvent.

-

Add the coupling agent and the non-nucleophilic base to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the substituted aniline to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 3-(1H-pyrazol-1-yl)-N-propananilide derivative.[2]

-

Mandatory Visualizations

Logical Workflow for Linker Synthesis and Conjugation

Caption: Synthetic workflow for 3-(1H-pyrazol-1-yl)propan-1-ol and its derivatives for use in bi-functional molecule synthesis.

Conceptual Signaling Pathway for a PROTAC Utilizing the Linker

Caption: Conceptual pathway of PROTAC action, where the pyrazole-based linker facilitates the formation of the ternary complex.

Conclusion and Future Perspectives

The 3-(1H-pyrazol-1-yl)propyl scaffold represents a promising and versatile linker in medicinal chemistry. Its inherent physicochemical properties, derived from the pyrazole ring, combined with its synthetic accessibility, make it an attractive component for the design of complex therapeutic agents. While direct and extensive application data for 3-(1H-pyrazol-1-yl)propan-1-ol as a linker is still emerging, the successful synthesis and biological evaluation of its derivatives strongly support its potential. Future work should focus on the systematic evaluation of this linker in various applications, such as PROTACs and ADCs, to fully characterize its impact on the stability, solubility, and biological activity of the resulting conjugates. The generation of quantitative data, such as ternary complex stability and in vivo pharmacokinetic parameters, will be crucial for establishing this scaffold as a staple in the medicinal chemist's toolbox.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.uj.ac.za [pure.uj.ac.za]

- 4. Pyrazolone ligation-mediated versatile sequential bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Innovative Linker Strategies for Tumor-Targeted Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-(1H-pyrazol-1-yl)propanal synthesis - chemicalbook [chemicalbook.com]

Review of pyrazole-containing pharmacologically active compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of pharmacologically active compounds that target a wide range of therapeutic areas. This technical guide provides a comprehensive overview of pyrazole-containing drugs, delving into their synthesis, mechanisms of action, and quantitative biological data. Detailed experimental protocols for key synthetic and analytical methods are provided to facilitate further research and development in this dynamic field.

Therapeutic Landscape of Pyrazole-Containing Drugs

Pyrazole derivatives have demonstrated remarkable versatility, leading to the development of blockbuster drugs in various therapeutic categories. Notable examples include the anti-inflammatory agent celecoxib, the erectile dysfunction medication sildenafil, the anti-obesity drug rimonabant (though later withdrawn in many countries due to side effects), and the anabolic steroid stanozolol.[1][2] Beyond these, the pyrazole core is a key feature in numerous compounds with anticancer, antimicrobial, and other pharmacological activities.[3][4][5]

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for a selection of pyrazole-containing compounds across different therapeutic areas. This data is essential for structure-activity relationship (SAR) studies and for guiding the design of new and more potent analogues.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Target | Assay | IC50 (µM) | Reference |

| Celecoxib | COX-2 | Human Whole Blood Assay | 0.04 | [6] |

| SC-560 | COX-1 | Human Whole Blood Assay | 0.009 | [6] |

| Pyrazole Derivative 1 | COX-2 | Enzyme Immunoassay | 0.15 | [7] |

| Pyrazole Derivative 2 | COX-2 | Enzyme Immunoassay | 0.21 | [7] |

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | Assay | GI50 (µM) | Reference |

| Pyrazole Derivative A | MCF-7 (Breast) | MTT Assay | 5.8 | [4] |

| Pyrazole Derivative B | A549 (Lung) | MTT Assay | 8.0 | [4] |

| Pyrazole Derivative C | K562 (Leukemia) | 2D-QSAR | pIC50 = 5.32 | [8] |

| Pyrazole Derivative D | PC-3 (Prostate) | 2D-QSAR | pIC50 = 5.26 | [8] |

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole Derivative X | S. aureus | 62.5 | [9] |

| Pyrazole Derivative Y | E. coli | 0.25 | [3] |

| Pyrazole Derivative Z | A. niger | 2.9 | [9] |

| Pyrazoline 9 | E. faecalis | <128 | [10] |

Key Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which pyrazole-containing drugs exert their effects is crucial for rational drug design and for predicting potential side effects. The following diagrams, generated using the DOT language, illustrate the key signaling pathways for prominent pyrazole-based drugs.

Celecoxib: Selective COX-2 Inhibition

Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, celecoxib reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

References

- 1. mdpi.com [mdpi.com]

- 2. Stanozolol | C21H32N2O | CID 25249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. srrjournals.com [srrjournals.com]

- 5. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-(1H-pyrazol-1-yl)propan-1-ol from Pyrazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(1H-pyrazol-1-yl)propan-1-ol from pyrazole. The primary synthetic route detailed is the N-alkylation of pyrazole with a suitable three-carbon electrophile, specifically 3-chloropropan-1-ol or 3-bromopropan-1-ol. This method is a common and effective strategy for the preparation of N-substituted pyrazoles, which are important building blocks in medicinal chemistry and drug development. The protocols provided herein cover reaction setup, execution, workup, and purification of the target compound. Additionally, quantitative data from representative procedures are summarized, and a logical workflow for the synthesis is presented visually.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The functionalization of the pyrazole ring, particularly at the N1 position, is a key strategy for modulating the pharmacological profile of these compounds.

The synthesis of 3-(1H-pyrazol-1-yl)propan-1-ol provides a versatile intermediate for further elaboration. The terminal hydroxyl group can be readily modified to introduce a variety of functional groups, allowing for the exploration of structure-activity relationships in drug discovery programs. The most direct and widely used method for the synthesis of this compound is the N-alkylation of pyrazole with a 3-halopropanol. This reaction typically proceeds via the deprotonation of the pyrazole nitrogen by a suitable base, followed by nucleophilic attack on the alkyl halide.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of pyrazole with 3-halopropanols under various reaction conditions.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 3-Chloropropan-1-ol | K₂CO₃ | DMF | Reflux | Not Specified | 30-72* | [1][2] |

| 3-Bromopropan-1-ol | NaH | THF | Not Specified | Not Specified | Not Specified | [3] |

| 3-Chloropropan-1-ol | NaOH | Not Specified | Not Specified | Not Specified | Not Specified | General Method |

*Note: The cited yields are for the synthesis of analogous 3-(1H-pyrazol-1-yl)propanamide derivatives and serve as an estimation for the synthesis of the target alcohol.[1][2] Actual yields for 3-(1H-pyrazol-1-yl)propan-1-ol may vary depending on the specific reaction conditions and purification methods employed.

Experimental Protocols

Two primary protocols for the synthesis of 3-(1H-pyrazol-1-yl)propan-1-ol are presented below, utilizing either potassium carbonate or sodium hydride as the base.

Protocol 1: N-Alkylation using Potassium Carbonate in DMF

This protocol is a robust and commonly used method for the N-alkylation of pyrazoles.

Materials:

-

Pyrazole

-

3-Chloropropan-1-ol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of pyrazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the resulting suspension at room temperature for 15-30 minutes to facilitate the deprotonation of pyrazole.

-

Add 3-chloropropan-1-ol (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 3-(1H-pyrazol-1-yl)propan-1-ol.

Protocol 2: N-Alkylation using Sodium Hydride in THF

This method employs a stronger base and may offer advantages in terms of reaction rate and yield for less reactive alkylating agents. Caution: Sodium hydride is a highly reactive and flammable solid. Handle with extreme care in an inert atmosphere.

Materials:

-

Pyrazole

-

3-Bromopropan-1-ol

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of pyrazole (1.0 equivalent) in anhydrous THF to the suspension of sodium hydride.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add a solution of 3-bromopropan-1-ol (1.1 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the key aspects of the synthesis of 3-(1H-pyrazol-1-yl)propan-1-ol.

Caption: General experimental workflow for the synthesis of 3-(1H-pyrazol-1-yl)propan-1-ol.

References

Application Notes and Protocols for the Alkylation of 1H-Pyrazole with 3-Chloropropanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of 1H-pyrazole with 3-chloropropanol to synthesize 1-(3-hydroxypropyl)-1H-pyrazole, a valuable building block in medicinal chemistry. The protocol outlines a robust procedure using potassium carbonate as a base in dimethylformamide (DMF), a common and effective method for such transformations.[1] Additionally, alternative conditions and optimization strategies are discussed. This application note includes a comprehensive experimental protocol, a summary of representative data, and visual diagrams to illustrate the workflow and the relevance of pyrazole derivatives in drug discovery signaling pathways.

Introduction